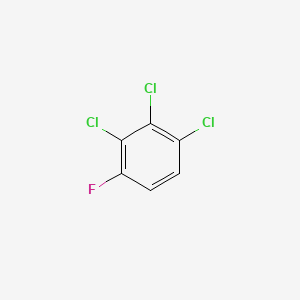

1,2,3-Trichloro-4-fluorobenzene

Vue d'ensemble

Description

1,2,3-Trichloro-4-fluorobenzene is an organochlorine compound with the molecular formula C₆H₂Cl₃F. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom. This compound is a colorless solid and is used in various chemical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-4-fluorobenzene can be synthesized through several methods. One common method involves the chlorination of 4-fluorobenzene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3-Trichloro-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Oxidation Reactions: It can undergo oxidation to form corresponding chlorinated and fluorinated benzoic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products

Substitution: Formation of 1,2,3-trihydroxy-4-fluorobenzene.

Reduction: Formation of 1,2-dichloro-4-fluorobenzene.

Oxidation: Formation of 1,2,3-trichloro-4-fluorobenzoic acid.

Applications De Recherche Scientifique

Chemical Intermediate

1,2,3-Trichloro-4-fluorobenzene serves as a vital chemical intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in electrophilic aromatic substitution reactions, making it suitable for creating more complex molecules in organic chemistry.

Pharmaceuticals

This compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, it can be involved in creating drugs that target specific biological pathways due to its unique reactivity profile.

Agrochemicals

In agriculture, this compound is explored for its potential use in developing agrochemicals. Its halogenated nature may enhance the efficacy and stability of pesticide formulations.

Materials Science

The compound is also significant in materials science for producing polymers and dyes. Its chlorinated structure can impart desirable properties to materials, such as increased thermal stability and resistance to degradation.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the utility of this compound in synthesizing novel anti-cancer agents. Researchers employed this compound as a precursor for developing a series of derivatives that exhibited enhanced anti-tumor activity against various cancer cell lines.

Case Study 2: Agrochemical Development

Research focused on the application of this compound in formulating new herbicides. The study highlighted how modifications to the compound's structure could lead to improved selectivity and efficacy against specific weed species while minimizing environmental impact.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Intermediate | Used in synthesizing complex organic molecules through electrophilic reactions |

| Pharmaceuticals | Serves as an intermediate for active pharmaceutical ingredients |

| Agrochemicals | Explored for developing effective pesticide formulations |

| Materials Science | Significant in producing polymers and dyes with enhanced properties |

Mécanisme D'action

The mechanism of action of 1,2,3-Trichloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially altering their function. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein structure and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Trichlorobenzene: Similar structure but lacks the fluorine atom.

1,2,4-Trichloro-5-fluorobenzene: Different positions of chlorine and fluorine atoms.

1,3,5-Trichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.

Uniqueness

1,2,3-Trichloro-4-fluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in specialized applications.

Activité Biologique

1,2,3-Trichloro-4-fluorobenzene (TCFB) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of TCFB, focusing on its mechanisms of action, toxicity, and implications for human health.

This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a benzene ring. Its chemical formula is . The unique arrangement of halogens influences its reactivity and interaction with biological systems.

TCFB acts as an electrophile , capable of reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in protein function through the formation of covalent bonds with amino acid residues. Such modifications can disrupt normal biochemical pathways, potentially leading to toxic effects.

Acute and Chronic Effects

Research indicates that exposure to TCFB may result in various health issues. Animal studies have shown that both acute and chronic exposure can lead to liver and kidney damage . The compound's potential to induce oxidative stress has been documented, which may contribute to inflammatory responses in tissues .

Case Studies

- Liver Toxicity in Rodents : A study involving the oral administration of TCFB to rats revealed significant liver alterations, suggesting a hepatotoxic profile .

- Oxidative Stress Induction : In vitro studies demonstrated that chlorinated benzenes, including TCFB, can induce oxidative stress in human lung epithelial cells, leading to the upregulation of inflammatory cytokines .

Environmental Impact

TCFB is also studied for its environmental persistence and bioaccumulation potential. Its interactions with microbial communities in contaminated environments can affect biodegradation processes, influencing the overall ecological balance .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Propriétés

IUPAC Name |

1,2,3-trichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVGXXXWPQLLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190052 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-36-2 | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.